Cas no 173459-53-5 (tert-Butyl 7-amino-1H-indazole-1-carboxylate)

Tert-Butyl 7-amino-1H-indazole-1-carboxylate is a protected indazole derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position and an amino substituent at the 7-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, enabling further functionalization. The presence of the 7-amino group allows for derivatization via coupling or substitution reactions, making it valuable for constructing heterocyclic scaffolds. Its well-defined reactivity and compatibility with standard synthetic protocols contribute to its utility in medicinal chemistry and drug discovery. The compound is typically handled under inert conditions to preserve its integrity.
tert-Butyl 7-amino-1H-indazole-1-carboxylate structure
173459-53-5 structure
Product Name:tert-Butyl 7-amino-1H-indazole-1-carboxylate
CAS No:173459-53-5
MF:C12H15N3O2
MW:233.266402482986
MDL:MFCD12827768
CID:1040414
PubChem ID:19063674
Update Time:2025-06-09

tert-Butyl 7-amino-1H-indazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 7-amino-1H-indazole-1-carboxylate
    • 1-Boc-7-Amino-1H-indazole
    • 1H-INDAZOLE-1-CARBOXYLIC ACID, 3-IODO-5-(PHENYLMETHOXY)-, 1,1-DIMETHYLETHYL ESTER
    • tert-butyl 7-aminoindazole-1-carboxylate
    • 1H-Indazole-1-carboxylic acid, 7-aMino-, 1,1-diMethylethyl ester
    • 1-BOC-7-AMINOINDAZOLE
    • 1-BOC-1H-INDAZOL-7-AMINE
    • SCHEMBL8708836
    • CS-0048146
    • AKOS016004639
    • PB28454
    • YGA45953
    • HNOIGXWKRHPKMS-UHFFFAOYSA-N
    • 7-Amino-1H-indazole-1-carboxylic acid tert-butyl ester
    • 173459-53-5
    • P11497
    • tert-Butyl7-amino-1H-indazole-1-carboxylate
    • 1-Boc-7-aminoindazole, AldrichCPR
    • DTXSID30597736
    • MFCD12827768
    • AS-50929
    • 7-Amino-1-tert-butoxycarbonyl-indazole
    • MDL: MFCD12827768
    • Inchi: 1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,13H2,1-3H3
    • InChI Key: HNOIGXWKRHPKMS-UHFFFAOYSA-N
    • SMILES: O(C(N1C2C(=CC=CC=2C=N1)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 233.11655
  • Monoisotopic Mass: 233.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 70.1Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 395.3±34.0 °C at 760 mmHg
  • Flash Point: 192.8±25.7 °C
  • PSA: 70.14
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

tert-Butyl 7-amino-1H-indazole-1-carboxylate Security Information

tert-Butyl 7-amino-1H-indazole-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM107343-1g
tert-butyl 7-amino-1H-indazole-1-carboxylate
173459-53-5 97%
1g
$275 2021-08-06
Chemenu
CM107343-5g
tert-butyl 7-amino-1H-indazole-1-carboxylate
173459-53-5 97%
5g
$825 2021-08-06
Chemenu
CM107343-10g
tert-butyl 7-amino-1H-indazole-1-carboxylate
173459-53-5 97%
10g
$1375 2021-08-06
Alichem
A269001310-1g
tert-Butyl 7-amino-1H-indazole-1-carboxylate
173459-53-5 95%
1g
$367.50 2022-04-02
ChemScence
CS-0048146-100mg
tert-Butyl 7-amino-1H-indazole-1-carboxylate
173459-53-5
100mg
$113.0 2022-04-27
ChemScence
CS-0048146-250mg
tert-Butyl 7-amino-1H-indazole-1-carboxylate
173459-53-5
250mg
$188.0 2022-04-27
ChemScence
CS-0048146-1g
tert-Butyl 7-amino-1H-indazole-1-carboxylate
173459-53-5
1g
$375.0 2022-04-27
ChemScence
CS-0048146-5g
tert-Butyl 7-amino-1H-indazole-1-carboxylate
173459-53-5
5g
$1125.0 2022-04-27
Chemenu
CM107343-250mg
tert-butyl 7-amino-1H-indazole-1-carboxylate
173459-53-5 97%
250mg
$*** 2023-03-30
Chemenu
CM107343-1g
tert-butyl 7-amino-1H-indazole-1-carboxylate
173459-53-5 97%
1g
$*** 2023-03-30

tert-Butyl 7-amino-1H-indazole-1-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:173459-53-5)tert-Butyl 7-amino-1H-indazole-1-carboxylate
Order Number:A881767
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:04
Price ($):1172.0
Email:sales@amadischem.com

Additional information on tert-Butyl 7-amino-1H-indazole-1-carboxylate

tert-Butyl 7-amino-1H-indazole-1-carboxylate: A Comprehensive Overview

tert-Butyl 7-amino-1H-indazole-1-carboxylate, with the CAS number 173459-53-5, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, often referred to as tert-butyl indazole carboxylate, belongs to the class of indazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery.

The structure of tert-butyl 7-amino-1H-indazole-1-carboxylate comprises an indazole ring system, a bicyclic structure consisting of a benzene ring fused with a pyrazole ring. The indazole moiety is further substituted with an amino group at the 7-position and a tert-butyl ester group at the 1-position. This unique combination of functional groups makes the compound highly versatile in terms of reactivity and bioavailability.

Recent studies have highlighted the potential of tert-butyl indazole carboxylate as a precursor for synthesizing bioactive molecules. For instance, researchers have explored its role in the development of anti-inflammatory agents, where the amino group at position 7 plays a critical role in modulating the compound's pharmacokinetic properties. Additionally, the tert-butyl ester group enhances solubility, making it an ideal candidate for drug delivery systems.

In terms of synthesis, tert-butyl 7-amino-1H-indazole-1-carboxylate can be prepared via a variety of methods, including nucleophilic aromatic substitution and coupling reactions. One notable approach involves the reaction of indazolone derivatives with tert-butyl chloroformate under specific conditions to introduce the ester group. This method has been optimized to achieve high yields and purity, ensuring its suitability for large-scale production.

The application of tert-butyl indazole carboxylate extends beyond pharmaceuticals. Recent advancements in materials science have demonstrated its potential as a building block for constructing advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). The amino group serves as a coordinating site, enabling the formation of robust networks with tailored properties for gas storage and catalysis.

In conclusion, tert-butyl 7-amino-1H-indazole-1-carboxylate stands out as a multifaceted compound with promising applications across various disciplines. Its structural features, combined with recent research findings, underscore its importance in modern chemical research. As ongoing studies continue to uncover new functionalities and uses for this compound, it is poised to play an increasingly significant role in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:173459-53-5)tert-Butyl 7-amino-1H-indazole-1-carboxylate
A881767
Purity:99%
Quantity:25g
Price ($):1172.0
Email